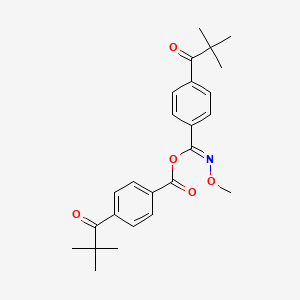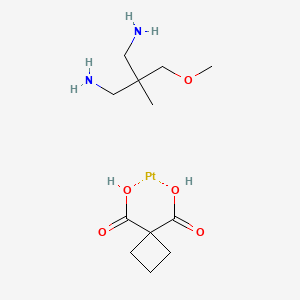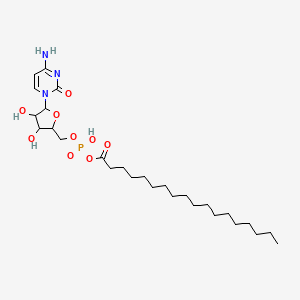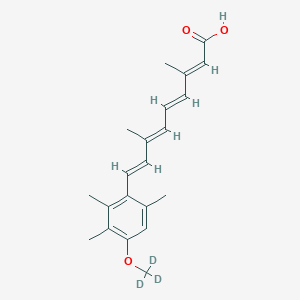
N,N-Bis(2-chloroethyl)alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)alanine is an organic compound with the chemical formula C7H13Cl2NO2 It is a derivative of alanine, where the amino group is substituted with two 2-chloroethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)alanine typically involves the reaction of alanine with 2-chloroethylamine under controlled conditions. The process can be summarized as follows:
Esterification: Alanine is first esterified using methanol and concentrated sulfuric acid to form the methyl ester of alanine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification and chlorination steps, with additional purification stages to ensure the final product’s quality and purity.
化学反应分析
Types of Reactions: N,N-Bis(2-chloroethyl)alanine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2-chloroethyl groups.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the substitution of the chlorine atoms.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can result in the formation of various substituted alanine derivatives .
科学研究应用
N,N-Bis(2-chloroethyl)alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)alanine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the formation of cross-links in DNA, disrupting DNA synthesis and transcription. The compound targets the N7 position of guanine in DNA, similar to other alkylating agents .
相似化合物的比较
Chlorambucil: Another alkylating agent with a butyric acid backbone, used in the treatment of chronic lymphocytic leukemia.
Uniqueness: this compound is unique due to its alanine backbone, which may confer different biological properties compared to other alkylating agents
属性
CAS 编号 |
13322-66-2 |
|---|---|
分子式 |
C7H13Cl2NO2 |
分子量 |
214.09 g/mol |
IUPAC 名称 |
2-[bis(2-chloroethyl)amino]propanoic acid |
InChI |
InChI=1S/C7H13Cl2NO2/c1-6(7(11)12)10(4-2-8)5-3-9/h6H,2-5H2,1H3,(H,11,12) |
InChI 键 |
NRIFCKOLJVDPTP-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-6,7-dihydropyrrolo[2,3-c]azepin-8-(1H,5H)-one](/img/structure/B10782561.png)
![2-[(2S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B10782565.png)
![3-Tert-butyl-2,3,4,4a,8,9,13b,14-octahydro-1h-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol](/img/structure/B10782568.png)





![3-[[2-[4-(4-Carbamimidoylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10782610.png)
![(2S)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal](/img/structure/B10782615.png)
![3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-benzamide](/img/structure/B10782627.png)



